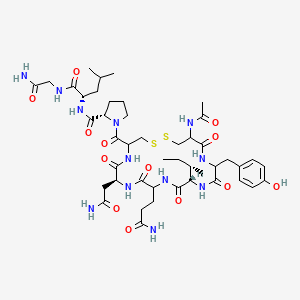
4-(4-(2-chlorophenyl)-1H-pyrazol-1-yl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(2-chlorophenyl)-1H-pyrazol-1-yl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a pyrazole ring and a chlorophenyl group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-chlorophenyl)-1H-pyrazol-1-yl)piperidine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(2-chlorophenyl)-1H-pyrazol-1-yl)piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often used in further research and development.
Wissenschaftliche Forschungsanwendungen
4-(4-(2-chlorophenyl)-1H-pyrazol-1-yl)piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and as an intermediate in industrial processes.
Wirkmechanismus
The mechanism of action of 4-(4-(2-chlorophenyl)-1H-pyrazol-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(4-(2-chlorophenyl)-1H-pyrazol-1-yl)piperidine hydrochloride include other piperidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar piperidine derivatives.
Eigenschaften
Molekularformel |
C14H17Cl2N3 |
|---|---|
Molekulargewicht |
298.2 g/mol |
IUPAC-Name |
4-[4-(2-chlorophenyl)pyrazol-1-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H16ClN3.ClH/c15-14-4-2-1-3-13(14)11-9-17-18(10-11)12-5-7-16-8-6-12;/h1-4,9-10,12,16H,5-8H2;1H |
InChI-Schlüssel |
WQJCFEGBZJZQRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1N2C=C(C=N2)C3=CC=CC=C3Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



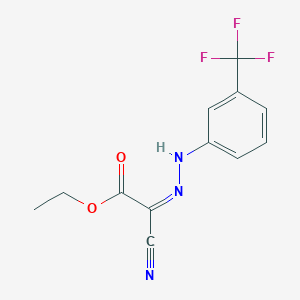
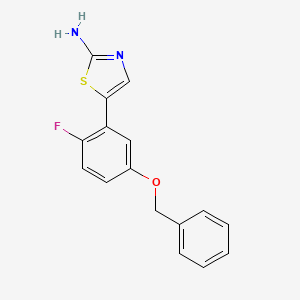
![2-[(4bS)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14029262.png)
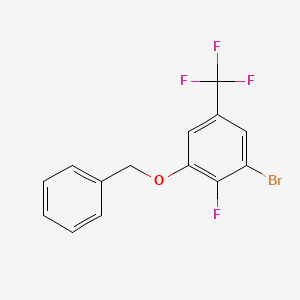
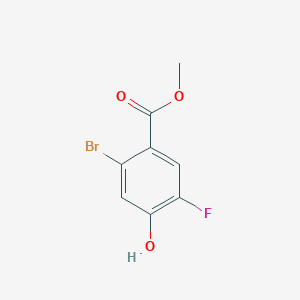
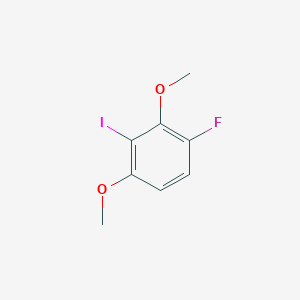
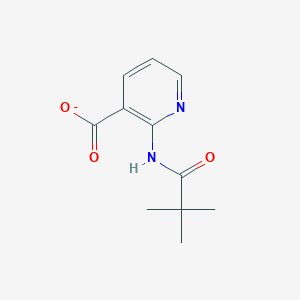
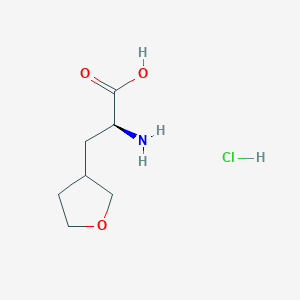

![(S)-2-(5-((3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL)pentanamido)-3-phenylpropanoic acid](/img/structure/B14029291.png)
![(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14029292.png)
![2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine](/img/structure/B14029296.png)
